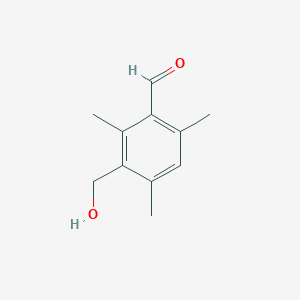

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSOCYDNDMREOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350439 | |

| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137380-49-5 | |

| Record name | Benzaldehyde, 3-(hydroxymethyl)-2,4,6-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137380-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (CAS Number: 137380-49-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde, a bifunctional aromatic compound with significant potential in synthetic chemistry. Despite its specific CAS number (137380-49-5), detailed literature on this molecule is sparse. This document, therefore, leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers. We will explore plausible synthetic pathways, predict spectroscopic characteristics, discuss the nuanced reactivity of its functional groups, and consider its potential applications, particularly in the realm of drug discovery and materials science. This guide aims to serve as a foundational reference for those looking to synthesize, characterize, and utilize this versatile chemical building block.

Introduction

This compound is a unique aromatic compound featuring two key functional groups: a formyl (-CHO) group and a hydroxymethyl (-CH₂OH) group. These functionalities are situated on a sterically hindered 2,4,6-trimethylbenzene (mesitylene) core. The presence of both an electrophilic aldehyde and a nucleophilic primary alcohol on a constrained aromatic scaffold makes this molecule a compelling candidate for the synthesis of complex molecular architectures. Its potential as a bifunctional linker in drug development or as a monomer in polymer chemistry warrants a detailed examination of its properties and reactivity.

The strategic placement of the methyl groups influences the electronic and steric environment of the functional groups, impacting their reactivity and the overall conformation of the molecule. This guide will dissect these structural nuances to provide a deeper understanding of the chemistry of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 137380-49-5 | |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |

Synthesis of this compound

A plausible and efficient synthesis of this compound would likely commence with the commercially available precursor, 2,4,6-trimethylphenol (mesitol). The synthesis would involve two key transformations: hydroxymethylation and formylation. The order of these steps is critical to achieving the desired regioselectivity.

Proposed Synthetic Pathway

A logical approach involves the initial hydroxymethylation of 2,4,6-trimethylphenol, followed by formylation. This sequence is proposed to direct the formyl group to the desired position due to the directing effects of the existing substituents.

Caption: Proposed two-step synthesis of this compound.

Step 1: Hydroxymethylation of 2,4,6-Trimethylphenol

The introduction of a hydroxymethyl group onto the phenolic ring can be achieved via the Lederer-Manasse reaction , which involves the reaction of a phenol with formaldehyde under basic conditions.[1][2] In the case of 2,4,6-trimethylphenol, the ortho and para positions are blocked by methyl groups, which would direct the hydroxymethylation to the meta position. However, direct meta-hydroxymethylation of phenols is generally not favored.

A more plausible approach is the selective ortho-hydroxymethylation of a related phenol, followed by methylation. Alternatively, direct hydroxymethylation of mesitylene, though challenging, could be considered. For the purpose of this guide, we will focus on the functionalization of the commercially available 2,4,6-trimethylphenol.

A potential strategy to achieve the desired intermediate would be through a directed ortho-metalation of a protected 2,4,6-trimethylphenol, followed by reaction with formaldehyde. However, a more direct, albeit potentially lower-yielding, approach is the direct reaction with formaldehyde under specific conditions that may favor meta-substitution, or through a multi-step process involving protection and directed functionalization.

Given the commercial availability of 2,4,6-trimethylphenol, a more practical approach would be to explore formylation first, followed by a subsequent modification.

Revised Synthetic Pathway: Formylation followed by Hydroxymethylation

Considering the directing effects of the substituents on 2,4,6-trimethylphenol, a more regioselective outcome may be achieved by first introducing the formyl group, followed by the hydroxymethyl group.

Caption: Revised synthetic pathway involving initial formylation.

Step 1 (Revised): Formylation of 2,4,6-Trimethylphenol

Several classical methods for the ortho-formylation of phenols could be employed.

-

Duff Reaction : This reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group ortho to the hydroxyl group.[3][4] For 2,4,6-trimethylphenol, the reaction would be expected to occur at one of the two equivalent ortho positions.

-

Reimer-Tiemann Reaction : This method employs chloroform in a basic solution to generate dichlorocarbene, which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde.[5][6] This reaction also strongly favors ortho-formylation.

-

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings.[7][8][9] It is effective for phenols and their derivatives.

Experimental Protocol (Duff Reaction - Illustrative):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-trimethylphenol in a suitable acidic solvent such as acetic acid or trifluoroacetic acid.

-

Add hexamethylenetetramine (HMTA) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Hydrolyze the intermediate imine by adding an aqueous acid solution (e.g., HCl) and heating.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-formyl-2,4,6-trimethylphenol.

Step 2 (Revised): Conversion to this compound

This step requires the selective transformation of the phenolic hydroxyl group into a hydroxymethyl group while preserving the aldehyde. A direct conversion is not feasible. A multi-step sequence would be necessary:

-

Protection of the aldehyde : The formyl group must be protected, for example, as an acetal, to prevent its reaction in subsequent steps.

-

Conversion of the phenol to a leaving group : The phenolic hydroxyl could be converted to a triflate or another suitable leaving group.

-

Carbonylation and reduction : A palladium-catalyzed carbonylation followed by reduction would introduce the hydroxymethyl group.

-

Deprotection of the aldehyde : Removal of the protecting group would yield the final product.

Given the complexity of this revised pathway, the initial proposed synthesis with hydroxymethylation followed by formylation, despite potential regioselectivity challenges, may be a more direct route to explore. Further investigation into directed hydroxymethylation of substituted phenols would be beneficial.

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be predicted based on the known spectra of its constituent parts and closely related molecules like 2,4,6-trimethylbenzaldehyde.[10][11][12]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Aldehyde proton (-CHO) |

| ~7.0 | s | 1H | Aromatic proton |

| ~4.7 | s | 2H | Methylene protons (-CH₂OH) |

| ~2.5 | s | 3H | Methyl protons (para to -CHO) |

| ~2.3 | s | 6H | Methyl protons (ortho to -CHO) |

| ~2.0 (broad) | s | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehyde carbonyl carbon (-CHO) |

| ~142 | Aromatic carbon bearing the -CHO group |

| ~140 | Aromatic carbon bearing the -CH₂OH group |

| ~138 | Aromatic carbons bearing the ortho methyl groups |

| ~135 | Aromatic carbon bearing the para methyl group |

| ~130 | Aromatic carbon with the aromatic proton |

| ~60 | Methylene carbon (-CH₂OH) |

| ~21 | Methyl carbon (para to -CHO) |

| ~20 | Methyl carbons (ortho to -CHO) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3030 | Weak | Aromatic C-H stretch |

| ~2920, ~2860 | Medium | Aliphatic C-H stretch (methyl and methylene) |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Reactivity and Synthetic Potential

The synthetic utility of this compound lies in the distinct and tunable reactivity of its two functional groups. The steric hindrance imposed by the flanking methyl groups will play a significant role in modulating this reactivity.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of transformations, although its reactivity will be tempered by the steric bulk of the ortho methyl groups.[13][14]

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction : Selective reduction to a primary alcohol can be achieved with reducing agents like sodium borohydride.

-

Nucleophilic Addition : Reactions with Grignard reagents or organolithium compounds can be challenging due to steric hindrance but may be facilitated by the use of Lewis acids or more reactive organometallic reagents.[13]

-

Wittig Reaction : The conversion of the aldehyde to an alkene via the Wittig reaction may require more reactive ylides, such as those used in the Horner-Wadsworth-Emmons reaction, to overcome steric hindrance.

-

Reductive Amination : The formation of amines through reductive amination is a key transformation. The use of more reactive reducing agents like sodium triacetoxyborohydride may be necessary.[13]

Caption: Key reactions of the aldehyde functionality.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group offers another site for chemical modification.

-

Oxidation : Selective oxidation of the hydroxymethyl group to an aldehyde, in the presence of the existing aldehyde, would be challenging but could potentially be achieved with mild, selective oxidizing agents.

-

Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

-

Substitution : The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles.

Bifunctional Reactivity

The true potential of this molecule lies in its bifunctional nature, allowing for its use as a linker or scaffold in more complex syntheses. The aldehyde and hydroxymethyl groups can be reacted sequentially or, in some cases, simultaneously to construct macrocycles or polymers.

Potential Applications in Research and Development

The unique structure of this compound suggests several potential applications, particularly in fields where molecular architecture and functional group presentation are critical.

-

Drug Discovery : As a bifunctional molecule, it can serve as a versatile linker in the development of targeted therapies such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[7][15] The aldehyde can be used for conjugation to amine-containing biomolecules via reductive amination, while the hydroxymethyl group can be further functionalized. Aromatic compounds are prevalent in pharmaceuticals, providing rigid scaffolds for binding to biological targets.[12][16]

-

Materials Science : The presence of two reactive sites makes it a candidate for the synthesis of novel polymers and resins. The hydroxymethyl group can participate in condensation polymerization, similar to phenol-formaldehyde resins, while the aldehyde group can be used for cross-linking or post-polymerization modification.

-

Fine Chemical Synthesis : It can serve as a key intermediate in the multi-step synthesis of complex organic molecules, where the two functional groups can be elaborated in a controlled manner.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from data on similar compounds such as aromatic aldehydes and benzyl alcohols.[9][17][18][19][20][21][22][23]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation : Move to fresh air.

-

Ingestion : Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

References

- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547.

- Peer, H. G. (1960). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho-position. Recueil des Travaux Chimiques des Pays-Bas, 79(8), 825-835.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Source Article].

- BenchChem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.

-

Wikipedia contributors. (n.d.). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

jOeCHEM. (2020, March 30). The Hydroxymethylation of Phenol [Video]. YouTube. [Link]...

- BenchChem. (n.d.). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.

- CymitQuimica. (n.d.). This compound.

- Young, D. W. (2021). Design and Applications of Bifunctional Small Molecules in Biology. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140534.

-

Wikipedia contributors. (n.d.). Duff reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.

- Allen Institute for AI. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

- SpectraBase. (n.d.). C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde.

- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.

- Fisher Scientific. (2025, October 24).

- ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.

- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

- Henkel. (2025, October 27).

- SpectraBase. (n.d.). H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde.

- BenchChem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

- WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes.

-

Wikipedia contributors. (n.d.). Hydroxymethylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Fisher Scientific. (2024, March 29).

- Fisher Scientific. (2015, March 19).

- Carl ROTH. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Valudor Products. (n.d.).

- Carl ROTH. (n.d.).

- Organic Syntheses. (n.d.). ortho-Formylation of phenols.

- Cenmed. (n.d.). This compound (C007B-540601).

-

PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]

- NIST. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. In NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).

- Google Patents. (n.d.). CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.

- ResearchGate. (2012).

- Walsh Medical Media. (2023, August 6). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery.

- Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry, 15(10), 10-11.

- Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-.

- Walsh Medical Media. (2023, June 28).

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts.

- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Table].

- PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylphenol.

- Google Patents. (n.d.).

-

Wikipedia contributors. (n.d.). Mesitaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Dissertation. (n.d.). Study on Synthesis of 2,4,6-trimethylbenzaldehyde.

- ChemSynthesis. (n.d.). 2,4,6-trimethylbenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 11. US3968172A - Process for the preparation of 2,4,6-trimethylphenol - Google Patents [patents.google.com]

- 12. C-13 NMR Spectrum [acadiau.ca]

- 13. 2,4,6-Trimethylphenol | 527-60-6 [chemicalbook.com]

- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 18. alkalisci.com [alkalisci.com]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com [carlroth.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. valudor.com [valudor.com]

- 23. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

Introduction: Significance and Potential Applications

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is a bifunctional aromatic compound containing both an aldehyde and a primary alcohol. This unique structural arrangement makes it a valuable building block in organic synthesis. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and oxidations to a carboxylic acid. Simultaneously, the hydroxymethyl group can be derivatized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This dual reactivity allows for the construction of complex molecular architectures, making it a promising precursor for pharmaceuticals, agrochemicals, and materials science applications.

Proposed Synthetic Pathway: The Duff Reaction

A highly plausible and efficient method for the synthesis of this compound is the Duff reaction, a formylation method that utilizes hexamine in an acidic medium.[1][2] This reaction is particularly well-suited for introducing an aldehyde group ortho to an activating group on an aromatic ring. In the case of our target molecule, the starting material would be 2,4,6-trimethylbenzyl alcohol. The three methyl groups and the hydroxymethyl group are electron-donating, thus activating the aromatic ring towards electrophilic substitution.

Reaction Mechanism

The Duff reaction proceeds through a series of steps initiated by the protonation and ring-opening of hexamine to form an iminium ion electrophile.[1] This electrophile then attacks the electron-rich aromatic ring of 2,4,6-trimethylbenzyl alcohol. An intramolecular redox reaction follows, leading to the formation of an intermediate that, upon acidic hydrolysis, yields the final aldehyde product. The ortho-directing effect is a known characteristic of the Duff reaction with phenols and other activated aromatics.[2][3]

Caption: Proposed mechanism for the Duff reaction synthesis.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

2,4,6-Trimethylbenzyl alcohol[4]

-

Hexamine (Hexamethylenetetramine)

-

Trifluoroacetic acid (TFA) or Glacial Acetic Acid

-

Hydrochloric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylbenzyl alcohol (1 equivalent) in trifluoroacetic acid or glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add hexamine (2-3 equivalents) portion-wise to control the initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully add concentrated hydrochloric acid. Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Route: Partial Oxidation

An alternative, though potentially less selective, approach involves the partial oxidation of 2,4,6-trimethyl-1,3-benzenedimethanol. This diol could theoretically be synthesized from the corresponding dicarboxylic acid or its ester via reduction. The key challenge in this route is the selective oxidation of only one of the two primary alcohol groups to an aldehyde without affecting the other or over-oxidizing to the dicarboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation could be explored, but achieving high selectivity might require careful control of stoichiometry and reaction conditions.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.[5][6] This downfield shift is characteristic of aldehyde protons.[7]

-

Aromatic Proton (Ar-H): A singlet corresponding to the single aromatic proton, expected around δ 7.0-7.5 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A singlet (or a doublet if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, typically between δ 1.5-3.0 ppm.

-

Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups on the aromatic ring, expected in the range of δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation:

-

Aldehyde Carbonyl (C=O): δ 190-200 ppm

-

Aromatic Carbons: Several signals between δ 125-145 ppm

-

Hydroxymethyl Carbon (-CH₂OH): δ 60-65 ppm

-

Methyl Carbons (-CH₃): Signals in the aliphatic region, around δ 15-25 ppm

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the key functional groups:

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group of the alcohol.[8]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aldehyde C-H Stretch: Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[9][10]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1680 cm⁻¹.[9][10][11]

-

Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Alcohol): A peak in the fingerprint region, around 1050-1150 cm⁻¹.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 178.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen radical from the aldehyde to give a stable acylium ion (M-1) at m/z = 177.[12][13]

-

Loss of the formyl group (-CHO) to give a fragment at m/z = 149.[12][13]

-

Alpha-cleavage of the alcohol, leading to the loss of the hydroxymethyl radical (-CH₂OH) resulting in a peak at m/z = 147.[14][15]

-

Loss of water (M-18) from the molecular ion, giving a peak at m/z = 160.[14][15]

-

Data Summary

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 178.23 g/mol |

| ¹H NMR (ppm) | ~10.0 (s, 1H, CHO), ~7.2 (s, 1H, ArH), ~4.7 (s, 2H, CH₂), ~2.4 (s, 9H, 3xCH₃) |

| FT-IR (cm⁻¹) | 3500-3200 (O-H), ~1700 (C=O), 2820, 2720 (C-H aldehyde) |

| MS (m/z) | 178 (M⁺), 177, 149, 147, 160 |

Experimental Workflow

Caption: A streamlined workflow for synthesis and analysis.

Conclusion

This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. The proposed Duff reaction on a readily available starting material offers a straightforward and scalable route to this valuable bifunctional intermediate. The comprehensive characterization protocol outlined provides a robust framework for verifying the structure and purity of the final product, empowering researchers in their synthetic endeavors.

References

-

PubChem. 2,4,6-Trimethylbenzyl alcohol. [Link]

-

PubChem. 1,3-Benzenedimethanol. [Link]

-

ResearchGate. Selective Formylation of Alcohols in the Presence of Phenols with Chloral. [Link]

-

ResearchGate. IR spectrum of p-hydroxy benzaldehyde. [Link]

-

ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in... [Link]

-

Atmospheric Chemistry and Physics. Oxygenated products formed from OH-initiated reactions of trimethylbenzene: autoxidation and accretion. [Link]

-

PMC. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

-

CONICET. Autocatalytic O-Formylation of Alcohols Using CO2. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sciencemadness.org. THE REIhtER-TIEMANN REACTION. [Link]

-

Defense Technical Information Center. An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. [Link]

-

New Journal of Chemistry (RSC Publishing). A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. [Link]

-

National Institutes of Health. Data of chemical composition of the particles from OH-initiated oxidation of 1,3,5-trimethylbenzene. [Link]

- Google Patents.

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

- Google Patents.

- Google Patents. Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chem-Station Int. Ed. Duff Reaction. [Link]

-

Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

-

ResearchGate. De Novo Construction of Benzene Ring: Synthesis of 2,4,6‐Trisubstituted Benzophenones Using NaH Promoted Cascade Reaction of Arylmethyl Ketone and Aromatic Aldehyde. [Link]

-

Atmospheric Chemistry and Physics. Supplement of Oxygenated products formed from OH-initiated reactions of trimethyl- benzene: autoxidation and accretion. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

Green Chemistry (RSC Publishing). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

PubMed. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. [Link]

-

YouTube. Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Grokipedia. Duff reaction. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

-

JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 2,4,6-Trimethylbenzyl alcohol | C10H14O | CID 20139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

Physical properties of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, with a molecular weight of 178.23 g/mol , is a substituted aromatic aldehyde.[1] Its structure, featuring both a reactive aldehyde and a primary alcohol functional group, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of methyl groups on the benzene ring influences its steric and electronic properties, which can be exploited to fine-tune the characteristics of derivative compounds.

While this compound is available commercially from several suppliers, a thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties such as melting point, boiling point, and solubility.[1][2] This guide, therefore, serves a dual purpose: to highlight the current gap in the physical characterization of this compound and to provide a comprehensive, field-proven framework for researchers to determine these crucial parameters in their own laboratories. Understanding these properties is a fundamental prerequisite for its effective use in reaction design, purification, and formulation.

Physical Properties of this compound

As of the latest literature review, specific experimental data for the melting point, boiling point, and solubility of this compound are not publicly available. Chemical suppliers list the compound as a solid, but do not provide further details on its physical constants.[1] The following table summarizes the currently known information.

| Physical Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

This is the most common and accessible method for determining the melting point of a solid organic compound.[3]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]

-

Loading the Capillary Tube: Take a capillary tube sealed at one end and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[5]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve a tightly packed sample, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[5]

-

Measurement:

-

Place the loaded capillary tube into the sample holder of a melting point apparatus.[4]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimated range.[4]

-

Allow the apparatus to cool. For an accurate measurement, start heating again at a slow rate of about 2°C per minute when the temperature is about 5-10°C below the estimated melting point.[4]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Caption: Workflow for Boiling Point Determination.

Solubility Determination

The solubility of this compound will be dictated by the interplay between the polar hydroxyl and aldehyde groups and the nonpolar trimethylbenzene core. A systematic approach using a range of solvents with varying polarities is recommended.

This procedure determines the solubility of the compound in various solvents, providing insights into its polarity and potential intermolecular interactions. [6] Step-by-Step Protocol:

-

Solvent Selection: Prepare a set of test tubes with the following solvents:

-

Water (polar, protic)

-

5% aqueous HCl (acidic)

-

5% aqueous NaOH (basic)

-

5% aqueous NaHCO₃ (weakly basic)

-

Methanol (polar, protic)

-

Dichloromethane (polar, aprotic)

-

Hexane (nonpolar)

-

-

Sample Addition: To each test tube containing approximately 1 mL of a solvent, add about 25 mg of this compound. [7]3. Observation: Vigorously shake each test tube for 10-20 seconds. [7]Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Interpretation:

-

Solubility in water suggests a high degree of polarity.

-

Solubility in 5% NaOH but not in 5% NaHCO₃ would suggest a phenolic hydroxyl group (not present in this molecule, but a standard test). Solubility in both would indicate a carboxylic acid.

-

Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine. [8] * Solubility in organic solvents like methanol, dichloromethane, or hexane will provide information on the compound's overall polarity, following the "like dissolves like" principle. [6]

-

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

While this compound is a commercially available compound with potential applications in chemical synthesis, its fundamental physical properties remain uncharacterized in the public domain. This guide provides robust, standard operating procedures for the determination of its melting point, boiling point, and solubility. The generation of this data by the scientific community will be invaluable for the future application of this compound in research and development, ensuring its safe handling, effective purification, and predictable behavior in various chemical processes.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Shaalaa. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Determination of Boiling Point (B.P). Vijay Nazare. [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

-

Boiling Point Determination. Chemconnections. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. westlab.com [westlab.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

Reactivity of the aldehyde group in 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

An In-Depth Technical Guide to the Aldehyde Group Reactivity of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. The molecule's unique architecture, characterized by significant steric hindrance from two ortho-methyl groups and the electronic influence of a meta-hydroxymethyl group, presents a distinct reactivity profile compared to simpler aromatic aldehydes. We will dissect the interplay of these structural features, offering field-proven insights into key transformations including oxidation, reduction, and nucleophilic additions. This document serves as a foundational resource for professionals engaged in synthetic chemistry and drug development, providing both mechanistic understanding and practical, detailed experimental protocols.

Molecular Structure Analysis: The Interplay of Steric and Electronic Effects

The reactivity of the aldehyde in this compound is not governed by the formyl group in isolation. It is a direct consequence of its molecular environment, dominated by two primary factors: profound steric hindrance and nuanced electronic effects.

1.1. Steric Hindrance: The Dominant Factor

The most significant feature dictating the aldehyde's behavior is the presence of two methyl groups at the C2 and C6 positions (ortho to the aldehyde). These groups act as bulky "shields," sterically hindering the trajectory of incoming nucleophiles toward the electrophilic carbonyl carbon. This steric congestion raises the activation energy for addition reactions, making the aldehyde significantly less reactive than non-ortho-substituted analogs like benzaldehyde.[1] Many reactions that proceed readily with benzaldehyde will require more forcing conditions, specialized catalysts, or may fail entirely with this substrate.

1.2. Electronic Landscape

The electronic nature of the aromatic ring is modulated by four substituents:

-

Three Methyl Groups: As alkyl groups, the methyl substituents at C2, C4, and C6 are electron-donating groups (EDGs) through an inductive effect (+I).[2][3] This effect slightly increases the electron density of the aromatic ring, which in turn marginally reduces the electrophilicity of the carbonyl carbon, contributing to a slight decrease in reactivity toward nucleophiles.

-

Hydroxymethyl Group: The -CH₂OH group at the C3 position is weakly electron-withdrawing via induction (-I) due to the electronegativity of the oxygen atom.[4] Its impact on the aldehyde's electrophilicity is generally considered minor compared to the powerful steric effects of the ortho-methyl groups.

1.3. The Role of the meta-Hydroxymethyl Group

Unlike an ortho-hydroxy group, the meta-positioned hydroxymethyl group cannot form a direct intramolecular hydrogen bond to stabilize the aldehyde carbonyl.[5][6] However, its presence is not trivial. It introduces a site for potential intermolecular hydrogen bonding, influencing the molecule's solubility and crystal packing. In a reaction context, it can interact with catalysts or reagents and may require protection if reaction conditions are incompatible with a primary alcohol (e.g., strongly acidic or oxidizing environments).

Below is a diagram illustrating the key structural features influencing the aldehyde's reactivity.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Mesitaldehyde - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Intramolecular hydrogen bonding is found in `:` [allen.in]

- 6. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Stability and Storage of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (CAS No. 137380-49-5). As a specialized aromatic aldehyde, its unique structural features—a sterically hindered aldehyde group and a reactive hydroxymethyl moiety—dictate its stability profile. This document, intended for researchers, scientists, and professionals in drug development, synthesizes fundamental chemical principles with practical, field-proven insights. It delves into the anticipated degradation pathways, provides detailed protocols for stability assessment through forced degradation studies, and offers actionable recommendations for long-term storage to ensure the compound's integrity. Due to the limited availability of specific stability data for this exact molecule, this guide extrapolates from the well-established chemistry of related substituted benzaldehydes and benzyl alcohols, providing a robust framework for its handling and characterization.

Introduction: Chemical Profile and Significance

This compound is a bifunctional organic compound featuring both an aldehyde and a primary alcohol functional group attached to a trimethyl-substituted benzene ring. Its molecular structure presents a unique interplay of steric and electronic effects that influence its reactivity and stability. The three methyl groups provide significant steric hindrance around the aldehyde, potentially slowing down certain degradation reactions, while also being electron-donating, which can affect the reactivity of the aromatic ring.

This molecule serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and specialty chemicals industries, where precise control over its stability is paramount for reproducible outcomes and the quality of downstream products. Understanding its stability profile is therefore a critical first step in its application.

Intrinsic Chemical Stability and Inherent Liabilities

The stability of this compound is primarily governed by the reactivity of its two functional groups: the aromatic aldehyde and the benzylic hydroxymethyl group.

The Aldehyde Moiety: Susceptibility to Oxidation

Aromatic aldehydes are well-known to be susceptible to oxidation, and this is the most probable degradation pathway for this compound. In the presence of atmospheric oxygen, the aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid. This autoxidation process can be accelerated by exposure to light and elevated temperatures.

The Hydroxymethyl Group: Potential for Oxidation and Other Reactions

The primary benzylic alcohol (hydroxymethyl group) is also prone to oxidation, which could lead to the formation of the corresponding aldehyde. However, in this molecule, this would result in a dialdehyde. Further oxidation could yield a dicarboxylic acid. While the aldehyde is generally more susceptible to oxidation than the primary alcohol, under strong oxidizing conditions, both groups can react.

Anticipated Degradation Pathways

Based on fundamental organic chemistry principles, several degradation pathways can be postulated for this compound under various stress conditions.

Oxidative Degradation

Oxidative stress is the most significant threat to the stability of this compound. The primary degradation product is expected to be 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid. A secondary oxidation of the hydroxymethyl group could also occur, leading to more polar impurities.

Caption: Proposed primary oxidative degradation pathway.

Photodegradation

Aromatic aldehydes can be sensitive to UV and visible light.[1] Photo-oxidation is a likely outcome, leading to the formation of the carboxylic acid.[1] The aromatic ring itself can also participate in photochemical reactions, although this is generally less common under typical storage conditions.[2]

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. While generally stable at room temperature, prolonged exposure to high temperatures could lead to complex degradation profiles, including polymerization or cleavage of the functional groups.[3]

Hydrolytic Stability

Given its structure, this compound is expected to be hydrolytically stable across a range of pH values under typical ambient conditions. The absence of readily hydrolyzable groups such as esters or amides supports this assessment.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended. These are based on best practices for aromatic aldehydes.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | Minimizes the rate of potential oxidative and thermal degradation.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group to a carboxylic acid. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass vial). | Protects from light to prevent photodegradation and from moisture.[3] |

| Light Exposure | Avoid direct sunlight and strong artificial light. | Aromatic aldehydes can be light-sensitive, leading to photo-oxidation.[1] |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Strong oxidizers will readily convert the aldehyde and alcohol groups. Strong bases can potentially catalyze disproportionation (Cannizzaro) or other reactions.[3] |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6][7] The following is a generalized protocol that can be adapted for this compound.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating HPLC method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%).

-

Instrumentation: HPLC with a photodiode array (PDA) detector, photostability chamber, calibrated oven.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C in an oven.

-

Photolytic Degradation: Expose the solution and solid compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method, such as reverse-phase HPLC.

Conclusion

While this compound is a stable compound under recommended storage conditions, its bifunctional nature presents specific liabilities, primarily oxidative degradation of the aldehyde group. By understanding these potential degradation pathways and implementing the stringent storage and handling protocols outlined in this guide, researchers and developers can ensure the long-term integrity and reliability of this valuable synthetic intermediate. The provided framework for forced degradation studies offers a robust starting point for the development of validated, stability-indicating analytical methods, which are crucial for its application in regulated industries.

References

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

International Journal of Innovative Science and Research Technology. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

-

Singh, R., & Kashyap, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Available at: [Link]

-

The Good Scents Company. (n.d.). mesitaldehyde. Available at: [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde. Available at: [Link]

-

Wikipedia. (n.d.). Mesitaldehyde. Available at: [Link]

-

Cenmed. (n.d.). This compound (C007B-540601). Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Available at: [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

-

PubMed. (2024). P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. Available at: [Link]

-

PubMed Central. (2021). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Available at: [Link]

-

MDPI. (2023). Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment. Available at: [Link]

-

ATSDR. (2019). Analytical Methods. Available at: [Link]

-

NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Formaldehyde. Available at: [Link]

-

PubChem. (n.d.). 3-hydroxy-2,4,6-trimethylbenzaldehyde. Available at: [Link]

Sources

- 1. thegoodscentscompany.com [thegoodscentscompany.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,4,6-Trimethylbenzaldehyde(487-68-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijisrt.com [ijisrt.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde Derivatives and Analogs for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde, its derivatives, and analogs, with a focus on their synthesis, chemical properties, and potential applications in drug discovery and development. While direct literature on the title compound is sparse, this guide extrapolates from established synthetic methodologies for polysubstituted benzaldehydes and the known biological activities of related structures to provide a foundational resource for researchers. We will explore plausible synthetic routes, key chemical transformations, and the therapeutic potential of this class of molecules, supported by insights into their structure-activity relationships. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The versatility of the aldehyde functional group, combined with the diverse substitutions possible on the aromatic ring, allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity. The introduction of multiple substituents, such as methyl and hydroxymethyl groups, can lead to compounds with unique three-dimensional structures and biological profiles.

The specific scaffold of this compound is of particular interest due to the presence of both a reactive aldehyde and a primary alcohol, offering multiple points for derivatization. The steric hindrance provided by the flanking methyl groups at positions 2 and 6 can influence the reactivity of the aldehyde and the overall conformation of the molecule, potentially leading to enhanced selectivity for biological targets.

This guide will delve into the synthetic strategies required to access this core structure, explore the chemical space of its derivatives, and discuss their potential as anticancer and antimicrobial agents, drawing parallels from structurally similar, biologically active molecules.

Synthesis of the Core Scaffold: A Proposed Pathway

Direct synthesis of this compound is not well-documented in current literature. Therefore, a plausible multi-step synthetic route is proposed, starting from the readily available precursor, 2,4,6-trimethylbenzaldehyde (mesitaldehyde).

Synthesis of 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)

Mesitaldehyde is a crucial intermediate, and its synthesis can be achieved through various methods, with the Gattermann-Koch reaction being a common approach.[1]

Experimental Protocol: Gattermann-Koch Formylation of Mesitylene

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Reagents: Charge the flask with mesitylene (1.0 equiv.), zinc cyanide (1.5 equiv.), and a suitable solvent such as tetrachloroethane.

-

Reaction Initiation: While stirring, introduce a steady stream of dry hydrogen chloride gas into the mixture at room temperature.

-

Catalyst Addition: After the initial reaction, cool the flask in an ice bath and cautiously add anhydrous aluminum chloride (2.5 equiv.) in portions, maintaining a low temperature.

-

Reaction Progression: Remove the ice bath and continue to pass hydrogen chloride gas through the reaction mixture. The temperature will gradually rise. Maintain the reaction at approximately 70°C for several hours.

-

Work-up: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. After hydrolysis, separate the organic layer.

-

Purification: Wash the organic layer with a sodium carbonate solution, followed by steam distillation to remove the solvent and purify the product. The resulting mesitaldehyde can be further purified by vacuum distillation.

Diagram of the Gattermann-Koch Reaction

Caption: A simplified representation of the Gattermann-Koch formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde.

Proposed Synthesis of this compound

The introduction of a hydroxymethyl group at the 3-position of the sterically hindered mesitaldehyde ring is a significant challenge. A plausible approach involves a multi-step process:

-

Nitration: Selective nitration of mesitaldehyde at the 3-position.

-

Reduction: Reduction of the nitro group to an amine.

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a nitrile.

-

Hydrolysis and Reduction: Hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the primary alcohol.

Experimental Workflow: Proposed Synthesis

Caption: A proposed multi-step synthetic pathway to this compound from mesitaldehyde.

Derivatives and Analogs: Expanding the Chemical Space

The bifunctional nature of this compound allows for the synthesis of a wide array of derivatives.

Derivatization of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical transformations, including:

-

Schiff Base Formation: Condensation with primary amines to form imines, which are precursors to various heterocyclic compounds and are known to possess biological activity.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Reductive Amination: Conversion to amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

-

Oxidation: Oxidation to the corresponding carboxylic acid.

Derivatization of the Hydroxymethyl Group

The primary alcohol can be derivatized through:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

-

Oxidation: Selective oxidation to the aldehyde, which would result in a dialdehyde derivative.

Biological Activity and Therapeutic Potential

Anticancer Activity

Numerous substituted benzaldehydes have demonstrated significant anticancer properties. For instance, benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[2][3] The mechanism of action often involves the disruption of mitochondrial function and the induction of DNA fragmentation.[3] It is hypothesized that the steric and electronic properties of the trimethyl and hydroxymethyl-substituted ring could lead to novel interactions with anticancer targets.

Table 1: Anticancer Activity of Selected Benzaldehyde Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | <10 | G2/M phase arrest, apoptosis | [2][3] |

| Salicylaldehyde benzoylhydrazone derivatives | Leukemic cell lines | Low µM to nM | cAbl kinase inhibition (proposed) | [4][5] |

| 2-(substituted-phenyl)benzimidazole derivatives | A549, MDA-MB-231, PC-3 | Varies | Not specified | [6] |

Antimicrobial Activity

Benzaldehyde derivatives, particularly those that can form Schiff bases or metal complexes, have shown promise as antimicrobial agents.[7] The lipophilicity conferred by the methyl groups may enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HL-60, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Workflow for In Vitro Anticancer Screening

Caption: A stepwise workflow for the MTT assay to determine the cytotoxic effects of test compounds on cancer cells.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. This guide has provided a plausible synthetic entry point to this core structure and has highlighted the potential for generating a diverse library of derivatives. The known biological activities of structurally related benzaldehydes strongly suggest that these novel compounds could exhibit interesting anticancer and antimicrobial properties.

Future research should focus on the successful synthesis and characterization of the title compound and its analogs. Subsequent screening against a panel of cancer cell lines and microbial strains will be crucial to validate the therapeutic potential of this chemical class. Structure-activity relationship studies will then guide the optimization of lead compounds for improved potency and selectivity, paving the way for the development of novel therapeutic agents.

References

-

Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Mesitaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Some Biological Applications and Mechanistic Insights of Benzaldehyde-Substituted Thiosemicarbazones and Their Metal Complexes: A Review. PubMed Central. Retrieved from [Link]

Sources

- 1. Mesitaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde: A Bifunctional Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of sophisticated chemical synthesis, intermediates possessing multiple reactive centers are of paramount importance, enabling the construction of complex molecular architectures. 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde stands out as a sterically hindered, bifunctional aromatic compound with significant potential in drug discovery, materials science, and the synthesis of fine chemicals. This guide provides a comprehensive technical overview of this valuable intermediate, delving into its synthesis, predicted physicochemical properties, unique reactivity, and prospective applications. Due to the limited direct experimental data in publicly accessible literature, this guide leverages established principles of organic chemistry and analogies to structurally similar compounds to present a robust theoretical and practical framework for its utilization.

Introduction: The Architectural Advantage of Bifunctionality

This compound, with CAS number 137380-49-5, is a unique aromatic compound featuring both an aldehyde and a primary alcohol (hydroxymethyl) functional group. The strategic placement of these groups on a sterically crowded 2,4,6-trimethyl-substituted benzene ring imparts distinct reactivity profiles to each functional moiety. The aldehyde group serves as a versatile handle for a wide array of transformations including nucleophilic additions, reductive aminations, and Wittig-type reactions. Concurrently, the hydroxymethyl group offers a site for esterification, etherification, oxidation, or conversion to a leaving group for subsequent nucleophilic substitution. This dual functionality, coupled with the steric hindrance provided by the flanking methyl groups, makes it a compelling building block for creating highly tailored molecules with specific three-dimensional orientations.

Proposed Synthetic Pathways

While a definitive, high-yield industrial synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically approached from readily available precursors, primarily 2,4,6-trimethylbenzaldehyde (mesitaldehyde). Two plausible synthetic strategies are outlined below.

Route A: Hydroxymethylation of a Metallated Mesitylene Derivative

This approach involves the initial conversion of a mesitylene derivative to an organometallic species, followed by reaction with a formaldehyde equivalent.

Step 1: Bromination of Mesitylene. Mesitylene can be readily brominated to afford 2-bromo-1,3,5-trimethylbenzene.

Step 2: Grignard Reagent Formation and Reaction with Formaldehyde. The resulting bromomesitylene can be converted to its Grignard reagent, which is then reacted with a suitable form of formaldehyde (e.g., dry gaseous formaldehyde or paraformaldehyde) to introduce the hydroxymethyl group, yielding 2,4,6-trimethylbenzyl alcohol.[1][2][3] The reaction of a Grignard reagent with formaldehyde is a classic method for the formation of primary alcohols.[4][5]

Step 3: Oxidation to the Aldehyde. The final step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.[6][7]

Route B: Modification of 2,4,6-Trimethylbenzaldehyde

This alternative strategy commences with mesitaldehyde and introduces the hydroxymethyl group through a series of functional group transformations.

Step 1: Reduction of Mesitaldehyde. Mesitaldehyde is reduced to 2,4,6-trimethylbenzyl alcohol using a standard reducing agent such as sodium borohydride.

Step 2: Benzylic Halogenation. The benzyl alcohol is then converted to the corresponding benzyl halide (e.g., benzyl bromide) using a suitable halogenating agent like phosphorus tribromide.

Step 3: Introduction of the Hydroxymethyl Group. The benzyl halide can then be subjected to a nucleophilic substitution with a hydroxide source to regenerate a benzyl alcohol, which seems counterintuitive. A more plausible, albeit longer route, would be to introduce a protected hydroxymethyl group or a precursor. However, a direct hydroxymethylation of the aromatic ring of mesitaldehyde is challenging due to the deactivating nature of the aldehyde group towards electrophilic substitution.

A more direct, though potentially low-yielding approach, could involve the selective oxidation of one of the methyl groups of a precursor like 3,5-dimethylbenzyl alcohol. However, controlling the regioselectivity of such an oxidation would be a significant challenge.

Given the challenges of Route B, Route A represents a more theoretically sound and controllable pathway to the target molecule.

Physicochemical Properties (Predicted)

The exact physicochemical properties of this compound are not widely reported. However, based on its structure, we can predict the following characteristics:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₄O₂ | Based on chemical structure. |

| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | The presence of polar functional groups and the molecular weight suggest a solid at room temperature. |

| Melting Point | Moderately high | Expected to be higher than mesitaldehyde (14 °C) due to hydrogen bonding capability of the hydroxyl group.[8] |

| Boiling Point | Elevated | Significantly higher than mesitaldehyde (238.5 °C) due to the additional polar hydroxyl group.[8] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc). Sparingly soluble in water. | The aromatic backbone and methyl groups confer hydrophobicity, while the polar aldehyde and alcohol groups provide some affinity for polar solvents. |

| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents. | Aromatic aldehydes and benzyl alcohols are generally stable but can undergo reactions under specific conditions. |

Reactivity and Synthetic Potential: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its aldehyde and hydroxymethyl moieties, which can be addressed selectively under appropriate reaction conditions. The steric hindrance imposed by the ortho-methyl groups plays a crucial role in moderating the reactivity of both functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations. However, its reactivity will be tempered by the steric bulk of the adjacent methyl groups.

-